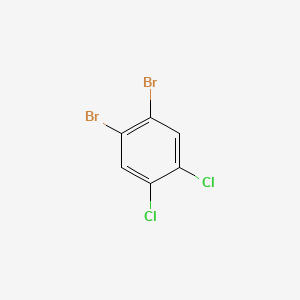

1,2-Dibromo-4,5-dichlorobenzene

Description

BenchChem offers high-quality 1,2-Dibromo-4,5-dichlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-4,5-dichlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4,5-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLDCMHIIUWWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399766 | |

| Record name | 1,2-dibromo-4,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73557-66-1 | |

| Record name | 1,2-dibromo-4,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Dibromo-4,5-dichlorobenzene chemical properties

1,2-Dibromo-4,5-dichlorobenzene: A Comprehensive Technical Guide on Properties, Synthesis, and Cross-Coupling Reactivity

Executive Summary

In the realm of advanced organic synthesis and drug development, tetra-halogenated benzene derivatives serve as highly versatile, bifunctional building blocks. 1,2-Dibromo-4,5-dichlorobenzene (CAS: 73557-66-1)[1] is a premier example of such a scaffold. By presenting two distinct pairs of halogens, this compound offers orthogonal reactivity profiles that can be exploited in transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of its physicochemical properties, structural symmetry, synthetic methodologies, and applications in pharmaceutical intermediate development[2].

Physicochemical & Structural Properties

Understanding the fundamental properties of 1,2-dibromo-4,5-dichlorobenzene is critical for predicting its behavior in complex reaction matrices. The electron-withdrawing nature of the four halogen atoms significantly deactivates the aromatic ring, rendering it highly stable against oxidative degradation but requiring aggressive conditions for initial electrophilic functionalization.

Quantitative Data Summary

Data sourced from the [3] and commercial standards.

| Property | Value |

| IUPAC Name | 1,2-dibromo-4,5-dichlorobenzene |

| CAS Number | 73557-66-1 |

| Molecular Formula | C₆H₂Br₂Cl₂ |

| Molecular Weight | 304.79 g/mol |

| Exact Mass | 301.79003 Da |

| Topological Polar Surface Area | 0 Ų |

| Point Group Symmetry | C₂v |

| Standard Purity (Commercial) | ≥95% to 98% |

Expert Insight on Symmetry: While automated pedagogical tools occasionally misclassify highly substituted benzenes (e.g., erroneously assigning a C₆v point group[4]), a rigorous structural analysis confirms that 1,2-dibromo-4,5-dichlorobenzene belongs to the C₂v point group . The molecule is planar, possessing a single C₂ rotational axis (bisecting the C1-C2 and C4-C5 bonds) and two orthogonal mirror planes. This symmetry dictates its distinct NMR signature, presenting a single, highly deshielded singlet in its ¹H NMR spectrum for the two equivalent aromatic protons.

Synthesis Methodology: Regioselective Electrophilic Bromination

The industrial and laboratory-scale synthesis of 1,2-dibromo-4,5-dichlorobenzene typically proceeds via the exhaustive, regioselective electrophilic aromatic bromination of o-dichlorobenzene[5]. Because the existing chlorine atoms are ortho/para-directing but strongly deactivating, the reaction requires a potent Lewis acid catalyst and elevated temperatures to achieve thermodynamic control. Recent advances also explore electrophilic activation mediated by I(III) species, though classic Lewis acid catalysis remains the standard for scale-up.

Mechanistic pathway for the electrophilic aromatic bromination of o-dichlorobenzene.

Protocol 1: Step-by-Step Regioselective Bromination

This protocol is designed as a self-validating system, ensuring high yield and safety.

-

Reagent Preparation: Charge a dry, nitrogen-flushed reaction vessel with o-dichlorobenzene (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 0.15 eq).

-

Causality: Anhydrous conditions are critical; ambient moisture will rapidly hydrolyze the AlCl₃ catalyst, generating inactive aluminum hydroxide and HCl gas, thereby halting electrophile generation.

-

-

Electrophile Generation: Slowly add elemental bromine (Br₂, 2.2 eq) dropwise while maintaining the internal temperature between 0°C and 25°C.

-

Causality: Dropwise addition controls the highly exothermic formation of the bromonium ion equivalent. Adding Br₂ too rapidly can lead to thermal runaway and non-selective polybromination.

-

-

Aromatic Substitution: Gradually heat the reaction mixture to 120°C for 4–6 hours.

-

Causality: The deactivating nature of the halogens means the intermediate mono-brominated species is highly resistant to further substitution. Elevated temperatures provide the necessary activation energy to drive the reaction to the thermodynamically favored 1,2-dibromo-4,5-dichloro product.

-

-

Self-Validation / In-Process Control (IPC): Sample the mixture and analyze via GC-MS. The reaction is deemed complete only when the mono-brominated intermediate peak constitutes <2% of the total area.

-

Quenching & Isolation: Cool the vessel to 0°C and slowly quench with an ice-cold saturated solution of sodium bisulfite (NaHSO₃).

-

Causality: NaHSO₃ acts as a reducing agent, converting any residual, highly toxic elemental bromine into benign, water-soluble bromide salts, ensuring safe downstream liquid-liquid extraction.

-

Reactivity Profile & Drug Development Applications

In drug discovery, 1,2-dibromo-4,5-dichlorobenzene is prized for its orthogonal reactivity . The bond dissociation energy (BDE) of a C–Br bond is approximately 280 kJ/mol, whereas a C–Cl bond is significantly stronger at roughly 330 kJ/mol.

This ~50 kJ/mol differential allows transition-metal catalysts (such as Palladium) to chemoselectively undergo oxidative addition into the C–Br bonds while leaving the C–Cl bonds completely intact. This enables the sequential, programmable construction of complex polyaromatic architectures, such as those used in olefin metathesis model systems[2] or advanced active pharmaceutical ingredients (APIs).

Regioselective cross-coupling workflow exploiting C-Br versus C-Cl bond dissociation energies.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

A standardized workflow for exploiting halogen orthogonality.

-

Catalyst Activation: In a glovebox, combine 1,2-dibromo-4,5-dichlorobenzene (1.0 eq), an arylboronic acid (2.1 eq), and Pd(PPh₃)₄ (0.05 eq) in a degassed mixture of Toluene/Ethanol (4:1).

-

Causality: Pd(PPh₃)₄ provides a sterically accessible Pd(0) species perfectly tuned for rapid oxidative addition into the weaker C–Br bond without requiring the bulky, electron-rich phosphine ligands that would inadvertently activate the C–Cl bond.

-

-

Base Addition & Temperature Control: Add an aqueous solution of K₂CO₃ (3.0 eq). Heat the biphasic mixture to exactly 65°C.

-

Causality: Strict thermal control at 65°C is the self-validating mechanism here. Exceeding 85°C risks breaking the chemoselectivity threshold, leading to unwanted C–Cl insertion and a complex mixture of oligomeric byproducts.

-

-

Self-Validation / IPC via LC-MS: Monitor the reaction at 2-hour intervals. The mass spectrum should show the complete disappearance of the starting material (m/z ~304) and the emergence of the 4,5-dichloro-1,2-diarylbenzene intermediate, with zero trace of dechlorinated side-products.

-

Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter the entire mixture through a pad of Celite.

-

Causality: The Celite filtration step physically traps precipitated "palladium black" (inactive Pd nanoparticles), preventing heavy metal contamination from interfering with subsequent biological assays of the synthesized drug candidate.

-

References

-

National Center for Biotechnology Information. "1,2-Dibromo-4,5-dichlorobenzene | C6H2Br2Cl2 | CID 4137564". PubChem.[Link]

- "US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene".

-

Sharp-Bucknall, L., et al. "Electrophilic Activation of Molecular Bromine Mediated by I(III)". Royal Society of Chemistry. [Link]

-

"Investigating the Mechanism of Olefin Metathesis: Synthesis of a Di-chloro Substituted Model System". ResearchGate. [Link]

Sources

- 1. 1,2-Dibromo-4,5-dichlorobenzene 95% | CAS: 73557-66-1 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Dibromo-4,5-dichlorobenzene | C6H2Br2Cl2 | CID 4137564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

Precision Analytics & Synthesis Profile: 1,2-Dibromo-4,5-dichlorobenzene

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Pharmaceutical Process Chemists

Executive Technical Summary

1,2-Dibromo-4,5-dichlorobenzene (CAS: 73557-66-1) represents a specialized class of symmetric tetra-halogenated arenes. While its average molecular weight is 304.79 g/mol , this single value obscures the compound's most critical analytical feature: a complex, high-fidelity isotopic signature derived from the interplay between Bromine (

This guide moves beyond basic stoichiometry to address the molecular weight implications in high-resolution mass spectrometry (HRMS), the regioselective synthesis logic governed by electrophilic aromatic substitution (EAS) rules, and the material science applications where this molecule serves as a linchpin for conjugated systems.

Molecular Weight & Isotopic Forensics

For researchers utilizing this compound as a mass spectrometry standard or a metabolic tracer, relying on the average molecular weight (304.79 Da) is insufficient. The molecule exhibits a distinct "isotopic envelope" spanning 8 Daltons.

The Isotopic Distribution Matrix

The presence of two bromine atoms (

Table 1: Mass Spectral Isotopic Abundance

| Ion Species | Isotopic Composition | Exact Mass (Da) | Relative Abundance (Approx) | Significance |

| M (Monoisotopic) | 301.790 | 51% | Base peak for HRMS calibration. | |

| M+2 | Mixed | 303.788 | 100% (Base Peak) | Statistically most probable combination. |

| M+4 | Dual | 305.786 | 70% | Critical confirmation peak. |

| M+6 | High mass isotopes | 307.783 | 20% | Verifies di-bromo/di-chloro motif. |

| M+8 | 309.780 | 2% | Trace abundance. |

Analyst Note: In Low-Resolution MS (LRMS), the cluster appears as a jagged "crown" centered at m/z 304. In High-Resolution MS (HRMS), the M+2 peak splits further due to the slight mass defect difference between

andisotope swaps.

Isotopic Logic Diagram

The following diagram illustrates the combinatorial logic that generates the mass spectrum, essential for validating product purity against mono-brominated impurities.

Figure 1: Combinatorial generation of the mass spectral envelope for C6H2Br2Cl2.

Synthesis Strategy & Regiochemistry

Synthesizing 1,2-dibromo-4,5-dichlorobenzene requires navigating the "Directing Group" rules of electrophilic aromatic substitution (EAS). Random halogenation will fail; a sequential approach utilizing the directing power of chlorine is required.

The "Para-Directing" Logic

-

Starting Material: o-Dichlorobenzene (1,2-dichlorobenzene).

-

First Bromination: The Chlorine atoms at positions 1 and 2 are ortho/para directors.[1]

-

Positions 3 and 6 are ortho to Cl but sterically hindered.

-

Positions 4 and 5 are para to Cl and sterically accessible.

-

Result: 4-Bromo-1,2-dichlorobenzene.[1]

-

-

Second Bromination:

-

In 4-bromo-1,2-dichlorobenzene, the Cl at position 2 directs para to position 5.

-

The Br at position 4 directs ortho to position 5.

-

Result: Cooperative directing effects target Position 5 , yielding the symmetric 1,2-dibromo-4,5-dichlorobenzene.

-

Synthesis Workflow Diagram

Figure 2: Stepwise regioselective bromination pathway from o-dichlorobenzene.

Experimental Protocol: Synthesis & Purification

Note: This protocol assumes a standard laboratory setup with fume hood capabilities. Halogenated solvents are toxic.

Reagents[1][2]

-

1,2-Dichlorobenzene (Reagent Grade)

-

Bromine (

)[2][3][4] -

Iron(III) Bromide (

) or Aluminum Chloride ( -

Ethanol (for recrystallization)

Methodology

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer. Vent the condenser to a caustic scrubber (NaOH trap) to neutralize HBr gas evolved.

-

Charge: Add 1,2-dichlorobenzene (1.0 eq) and catalyst (

, 0.05 eq). -

Bromination 1: Add Bromine (1.05 eq) dropwise at room temperature. Stir for 4 hours. Monitor by GC-MS for disappearance of starting material.

-

Bromination 2: Heat the mixture to 60°C. Add a second portion of Bromine (1.1 eq) and additional catalyst if reaction stalls.

-

Critical Control Point: Monitor the ratio of tri-halo vs. tetra-halo species. Over-bromination is difficult; under-bromination is common.

-

-

Quench: Cool to 0°C. Quench with saturated sodium bisulfite (

) to remove excess bromine (color change from red/brown to yellow). -

Extraction: Extract with Dichloromethane (

). Wash organic layer with water, then brine. Dry over -

Purification:

-

Evaporate solvent to obtain a solid.

-

Recrystallization: Dissolve in hot Ethanol. Cool slowly to 4°C. 1,2-Dibromo-4,5-dichlorobenzene crystallizes as white needles/plates.

-

Validation: Check Melting Point (Expected: ~98-100°C, though literature varies slightly based on isomer purity).

-

Applications in Advanced Materials

The precise molecular weight and symmetry of 1,2-dibromo-4,5-dichlorobenzene make it a high-value intermediate.

-

OLED & OPV Synthesis: The C-Br bonds are more reactive than C-Cl bonds in Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille). This allows selective functionalization at the 1,2-positions while leaving the 4,5-dichloro motif intact for later modification or tuning of the HOMO/LUMO levels.

-

Crystal Engineering: The molecule is used to study "Halogen Bonding." The interplay between the electron-deficient "sigma-hole" on the halogens and electron donors creates predictable 2D supramolecular networks.

-

Mass Spectrometry Standard: Due to its unique isotopic cluster (Section 2.1), it is used to calibrate mass accuracy and resolution in environmental analysis of polyhalogenated pollutants (POPs).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4137564, 1,2-Dibromo-4,5-dichlorobenzene. Retrieved from [Link]

-

NIST Mass Spec Data Center. Mass Spectrum of Halogenated Benzenes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

1,2-Dibromo-4,5-dichlorobenzene: IUPAC Nomenclature, Synthesis Protocols, and Applications

Executive Summary

In the realm of advanced organic synthesis and materials science, highly functionalized tetrahalobenzenes serve as indispensable building blocks. 1,2-Dibromo-4,5-dichlorobenzene is a uniquely symmetric, orthogonally reactive aryl scaffold. This technical whitepaper deconstructs the IUPAC nomenclature logic of the compound, details a self-validating electrophilic aromatic substitution protocol for its synthesis, and explores its downstream applications in generating benzyne intermediates for organic electronics and drug development.

IUPAC Nomenclature and Structural Logic

The naming of highly substituted benzene rings often causes confusion regarding locant assignment. According to the IUPAC Blue Book rules for the nomenclature of organic chemistry, the structural logic for this compound is derived as follows:

-

Base Structure : The parent aromatic ring is benzene.

-

Locant Assignment : The ring is tetrasubstituted. The numbering must provide the lowest possible locant set for the substituents. For a symmetrically substituted 1,2,4,5-pattern, the locant set is inherently 1,2,4,5 regardless of the starting position.

-

Alphabetical Priority : When assigning specific locants to different halogen substituents, alphabetical order dictates priority. "Bromo" precedes "chloro" alphabetically.

-

Final Assembly : To break the numbering tie, the bromine atoms are assigned the lowest possible numbers (1 and 2), forcing the chlorine atoms to take positions 4 and 5. This yields the definitive IUPAC name: 1,2-dibromo-4,5-dichlorobenzene [1],[2].

Physicochemical and Analytical Profile

Understanding the physicochemical baseline of 1,2-dibromo-4,5-dichlorobenzene is critical for downstream purification and analytical validation.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 1,2-dibromo-4,5-dichlorobenzene[1] |

| CAS Registry Number | 73557-66-1[1],[2] |

| Molecular Formula | C₆H₂Br₂Cl₂[2] |

| Molecular Weight | 304.79 g/mol [2] |

| Exact Mass | 301.79003 Da[2] |

| Topological Polar Surface Area | 0 Ų[2] |

| Symmetry Point Group |

Analytical Validation (NMR)

From an analytical perspective, the

Validated Synthesis Protocol: Electrophilic Aromatic Bromination

Objective : Regioselective synthesis of 1,2-dibromo-4,5-dichlorobenzene via the electrophilic aromatic bromination of 1,2-dichlorobenzene.

Expertise & Causality : Why start with 1,2-dichlorobenzene? The starting material possesses two ortho/para-directing but strongly deactivating chlorine atoms. Positions 3 and 6 are sterically hindered and only para to one chlorine. Positions 4 and 5 are less sterically hindered and benefit from favorable resonance stabilization during the formation of the sigma complex[3]. To overcome the severe deactivation of the dihalo-ring, a strong Lewis acid catalyst (FeBr₃) and thermal maturation are required.

Step-by-Step Methodology

-

Reagent Preparation : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add 1,2-dichlorobenzene (1.0 equiv).

-

Catalyst Activation : Introduce anhydrous iron(III) bromide (FeBr₃, 0.05 equiv) to the flask. Critical Step: The system must be rigorously purged with inert gas (N₂ or Ar). Field-proven experience dictates that trace moisture will rapidly hydrolyze the FeBr₃ catalyst, stalling the electrophile generation.

-

Electrophile Addition : Charge the addition funnel with liquid bromine (Br₂, 2.1 equiv). Add the bromine dropwise over 30 minutes at room temperature. The reaction will evolve highly corrosive HBr gas; ensure the condenser is connected to a basic scrubber system (e.g., 1M NaOH).

-

Thermal Maturation : Once the addition is complete, gradually heat the reaction mixture to 80–100 °C for 4–6 hours to drive the di-bromination to completion.

-

Quenching & Workup : Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to reduce unreacted bromine. Extract the aqueous layer with dichloromethane (DCM).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to afford pure 1,2-dibromo-4,5-dichlorobenzene. Validate the regioselectivity via the 1-signal

H NMR profile discussed above.

Figure 1: Electrophilic aromatic bromination mechanism of 1,2-dichlorobenzene.

Applications in Advanced Materials and Drug Development

Generation of 4,5-Dichloro-1,2-benzyne Intermediates

1,2-Dibromo-4,5-dichlorobenzene is a premier precursor for generating highly reactive benzyne intermediates. By treating the compound with n-butyllithium (n-BuLi) at low temperatures (e.g., -15 °C), a rapid halogen-metal exchange occurs selectively at the brominated positions due to the weaker C-Br bond. Subsequent elimination of lithium bromide (LiBr) yields 4,5-dichloro-1,2-benzyne .

This transient intermediate can be immediately trapped in situ via Diels-Alder cycloadditions. For instance, trapping the benzyne with 5,6-dibromo-1,3-diphenylisobenzofuran yields complex diepoxypentacene derivatives. These highly rigid, functionalized scaffolds are critical in the development of organic semiconductors and advanced optoelectronic materials[4].

Figure 2: Generation and Diels-Alder trapping of 4,5-dichloro-1,2-benzyne intermediate.

Synthesis of 1,2-Bis(trimethylsilyl)benzenes

The compound is also utilized in the synthesis of sterically hindered arylsilanes. Reacting 1,2-dibromo-4,5-dichlorobenzene with chlorotrimethylsilane (Me₃SiCl) in the presence of highly reactive Rieke-magnesium (MgR) facilitates a dual cross-coupling reaction, yielding 4,5-dichloro-1,2-bis(trimethylsilyl)benzene. These hypervalent silicon derivatives serve as valuable intermediates in subsequent borylation or palladium-catalyzed Hiyama cross-coupling reactions utilized in modern drug discovery pipelines.

References

- Title: 1,2-Dibromo-4,5-dichlorobenzene 95% | Source: achemblock.

- Title: 1,2-Dibromo-4,5-dichlorobenzene | C6H2Br2Cl2 | CID 4137564 | Source: nih.gov (PubChem)

- Title: Improved Synthesis of 1,2-Bis(trimethylsilyl)benzenes using Rieke-Magnesium or the Entrainment Method | Source: d-nb.

- Title: Supporting Information - One-pot synthesis of diepoxypentacene | Source: rsc.

- Title: 1,3-Dibromo-2,5-dichlorobenzene (Isomer NMR and Synthesis Data) | Source: benchchem.

Sources

Synthesis Route and Mechanistic Profiling of 1,2-Dibromo-4,5-dichlorobenzene

Executive Summary

1,2-Dibromo-4,5-dichlorobenzene (CAS: 73557-66-1) is a highly symmetric, tetra-halogenated benzene derivative that serves as a critical building block in the synthesis of fluorous benzodithiols, substituted polyacenes, and complex aryne precursors [2, 4]. As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and synthetic chemists with a comprehensive, self-validating protocol for the preparation of this compound. This whitepaper details the mechanistic rationale, regioselectivity, and step-by-step experimental workflows required to achieve optimal yields via the electrophilic aromatic bromination of o-dichlorobenzene.

Mechanistic Rationale & Regioselectivity

The synthesis of 1,2-dibromo-4,5-dichlorobenzene relies on a double Electrophilic Aromatic Substitution (EAS) utilizing 1,2-dichlorobenzene (o-dichlorobenzene) as the starting material [1]. The success of this synthesis depends entirely on manipulating the inherent electronic directing effects and steric constraints of the benzene ring.

Causality of Regioselectivity

Chlorine atoms are weakly deactivating due to their inductive electron-withdrawing effect (-I), but they are strictly ortho/para-directing due to their resonance electron-donating effect (+R) [3].

-

First Bromination: In o-dichlorobenzene, positions 3 and 6 are ortho to one chlorine atom but suffer from significant steric hindrance. Positions 4 and 5 are para to the chlorine atoms and are sterically accessible. Consequently, the first electrophilic attack by the bromonium ion (

) occurs preferentially at C4, yielding the intermediate 4-bromo-1,2-dichlorobenzene . -

Second Bromination: The introduction of the first bromine atom further deactivates the ring. However, the C5 position remains the most electronically activated and sterically viable site (being para to the second chlorine and ortho to the newly added bromine). A secondary electrophilic attack at C5 yields the target 1,2-dibromo-4,5-dichlorobenzene .

Regioselective pathway of the double electrophilic bromination of 1,2-dichlorobenzene.

Experimental Protocol: A Self-Validating System

To ensure a reproducible and safe synthesis, the following protocol employs iron powder (Fe) as a pre-catalyst. Iron reacts in situ with molecular bromine to generate iron(III) bromide (

Reagents & Equipment

-

Substrate: 1,2-Dichlorobenzene (1.0 equivalent)

-

Reagent: Bromine (

, 2.2 equivalents) -

Catalyst: Iron powder (Fe, 0.05 equivalents)

-

Equipment: 500 mL 3-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, and a gas scrubber system (charged with 2M NaOH to neutralize evolved

gas).

Step-by-Step Methodology

-

Catalyst Activation & Substrate Loading: Charge the 3-neck flask with 1,2-dichlorobenzene and the iron powder. Stir the suspension at room temperature (20–25 °C) under an inert nitrogen atmosphere. Causality: Iron powder is preferred over anhydrous

for this specific step to prevent overly aggressive polyhalogenation and disproportionation [1]. -

Electrophile Generation (Dropwise Addition): Load the dropping funnel with

. Begin dropwise addition of -

Thermal Maturation: Once the addition is complete, gradually heat the reaction mixture to 80–100 °C for 4 to 6 hours. Causality: The second bromination requires a higher activation energy due to the deactivated nature of the monobrominated intermediate. Heating drives the reaction to completion [1, 2].

-

Quenching & Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bisulfite (

). Causality: -

Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: The crude solid contains a mixture of isomers and over-brominated species. Purify via fractional vacuum distillation or recrystallization from hot ethanol to isolate pure 1,2-dibromo-4,5-dichlorobenzene as a crystalline solid.

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Yield Optimization

The yield of 1,2-dibromo-4,5-dichlorobenzene is heavily dependent on the stoichiometric ratio of bromine and the thermal profile of the reaction. Table 1 summarizes the expected outcomes based on varying reaction parameters documented in synthetic literature [1, 2].

Table 1: Impact of Reaction Parameters on Yield and Product Distribution

| Reaction Parameter | Condition A (Mild / Standard) | Condition B (Aggressive) |

| Catalyst | Fe powder (0.05 eq) | |

| Temperature Profile | 0 °C → 25 °C → 80 °C | 80 °C → 150 °C |

| 2.1 eq | > 2.5 eq | |

| Target Compound Yield | 26% - 35% [2] | 15% - 20% |

| Major Byproducts | Monobrominated isomers | Tribrominated / Disproportionation species [1] |

| Purification Difficulty | Moderate (Recrystallization viable) | High (Complex distillation required) |

Note: While a 26% isolated yield may appear low, it is standard for this specific transformation due to the statistical distribution of positional isomers and the formation of 1,4-dibromo-2,5-dichlorobenzene side products [2].

Analytical Characterization

To self-validate the synthesized product, the following analytical benchmarks must be met:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The molecular ion peak (

) will appear at m/z ~304.8, exhibiting a highly characteristic isotope pattern due to the presence of two chlorine ( -

H NMR Spectroscopy (

References

- Title: Process for producing 1-bromo-3,5-dichlorobenzene (US4347390A)

- Source: University of Manitoba (MSpace)

- Title: 1,3-Dibromo-2,5-dichlorobenzene (Mechanistic Principles of Bromination)

- Title: 1,2-Dichlorobenzene Product Information Source: Sigma-Aldrich URL

Theoretical Characterization & Computational Protocol: 1,2-Dibromo-4,5-dichlorobenzene

[1]

Executive Summary

1,2-Dibromo-4,5-dichlorobenzene (DBDCS) represents a critical scaffold in organic electronics and medicinal chemistry, serving primarily as a precursor for 4,5-dichloro-1,2-benzyne . Its utility lies in the orthogonal reactivity of its halogen substituents: the bromine atoms are labile to lithium-halogen exchange (generating the aryne), while the chlorine atoms remain intact to modulate the electronic properties of the final adduct.

This guide establishes a rigorous theoretical framework for characterizing DBDCS. It moves beyond basic descriptors to analyze the molecular electrostatic potential (MEP) for halogen bonding prediction, vibrational mode assignments for spectroscopic validation, and frontier molecular orbital (FMO) energetics that dictate its stability as a reaction intermediate.

Part 1: Computational Methodology & Structural Optimization[2]

To ensure high-fidelity results comparable to experimental X-ray diffraction (XRD) data, the following computational protocol is recommended. This workflow validates the

Recommended Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for halogenated aromatics, providing a balance between cost and accuracy for vibrational frequencies.

-

Basis Set: 6-311++G(d,p) or def2-TZVP . The inclusion of diffuse functions (++) is non-negotiable due to the heavy electron density of the four halogen atoms, which is critical for correctly modeling the anisotropic charge distribution (

-holes). -

Dispersion Correction: GD3BJ (Grimme’s D3 with Becke-Johnson damping) must be applied if studying crystal packing or intermolecular halogen bonding, as standard DFT underestimates these non-covalent interactions.

Geometric Parameters & Symmetry

Optimization should confirm the molecule's planar structure. Despite the different halogens, the molecule possesses

| Parameter | Theoretical Prediction (B3LYP/6-311++G**) | Experimental Correlation (XRD Analogues) | Mechanistic Insight |

| Point Group | Dictates IR/Raman selection rules. | ||

| C–Br Bond | 1.89 - 1.91 Å | 1.90 Å | Weaker bond; site of Li-halogen exchange. |

| C–Cl Bond | 1.73 - 1.75 Å | 1.74 Å | Stronger bond; retained in aryne formation. |

| C–C (Ring) | 1.39 - 1.40 Å | 1.39 Å | Aromaticity is maintained until benzyne formation. |

Computational Workflow Visualization

Figure 1: Standardized computational workflow for the theoretical characterization of polyhalogenated benzenes.

Part 2: Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of DBDCS is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predominantly distributed over the bromine lone pairs and the aromatic

-system. High energy indicates susceptibility to electrophilic attack, though the ring is deactivated. -

LUMO Location: Concentrated on the carbon atoms bonded to the halogens (C-X

), making the molecule susceptible to nucleophilic aromatic substitution ( -

Chemical Hardness (

): A large HOMO-LUMO gap (typically > 4.0 eV for this class) indicates high kinetic stability, requiring activation (e.g., by

Molecular Electrostatic Potential (MEP) & Halogen Bonding

For drug development and crystal engineering, the

-

-hole Depth:

-

Implication: In crystal packing or protein-ligand docking, the bromine atoms will act as superior halogen bond donors (electrophiles) toward Lewis bases (O, N, S), while chlorine atoms are less directional.

Part 3: Vibrational Spectroscopy (IR & Raman)[2]

Accurate assignment of vibrational modes is essential for verifying the purity of the synthesized compound. Due to the heavy atom effect, the C-X stretches appear in the fingerprint region.

Scaling Factor: Theoretical frequencies (harmonic approximation) must be scaled by 0.961 (for B3LYP/6-311G**) to match experimental anharmonic frequencies.

Vibrational Mode Assignments (Predicted)

| Mode | Frequency Range (cm | Intensity | Description |

| 3050 - 3100 | Weak | Aromatic C-H stretching. | |

| 1550 - 1600 | Medium | Ring skeletal vibrations (breathing modes). | |

| 800 - 650 | Strong | C-Cl stretching (distinctive fingerprint). | |

| 650 - 500 | Strong | C-Br stretching (shifts to lower freq due to mass). | |

| < 500 | Medium | In-plane and out-of-plane ring deformations. |

Part 4: Reactivity Mechanism: Aryne Generation

The primary application of DBDCS is the generation of 4,5-dichloro-1,2-benzyne . Theoretical studies confirm that the C-Br bond is selectively targeted by organolithium reagents due to the weaker bond dissociation energy (BDE) of C-Br compared to C-Cl, and the stabilization of the transition state by the adjacent bromine.

Mechanism Visualization

Figure 2: Mechanistic pathway for the selective generation of the dichloro-benzyne intermediate.

References

-

PubChem Compound Summary. (2025). 1,2-Dibromo-4,5-dichlorobenzene (CID 4137564). National Center for Biotechnology Information. [Link]

-

Kohnke, F. H., et al. (1992).[1] The Regioselective Generation of Arynes from Polyhalogenobenzenes. Journal of Organic Chemistry. (Discusses the use of DBDCS as an aryne precursor). [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Methodologies). [Link]

-

Tao, Y., et al. (2019). One-pot synthesis of diepoxypentacene. RSC Advances. (Experimental usage of DBDCS in acene synthesis). [Link]

The Symmetric Key: Discovery and History of 1,2-Dibromo-4,5-dichlorobenzene

[1]

Executive Summary

1,2-Dibromo-4,5-dichlorobenzene is a mixed-halogenated aromatic building block defined by its

-

Primary Utility: Precursor to 4,5-dichlorophthalonitrile , the monomer for chemically robust phthalocyanine dyes.[1]

-

Modern Relevance: Essential for "crystal engineering" in organic field-effect transistors (OFETs), where halogen bonding (Cl[1]···Cl or Br···Br) directs solid-state packing.[1]

-

Key Challenge: Synthesizing this isomer with high regioselectivity, as direct halogenation of benzene derivatives typically favors the 1,2,4- (asymmetric) or 1,4- patterns due to steric and electronic directing effects.[1]

Historical Emergence

The "Dye-Driven" Discovery

While simple chlorobenzenes were isolated by Faraday and Mitscherlich in the early 19th century, mixed polyhalogenated benzenes like 1,2-dibromo-4,5-dichlorobenzene emerged later, driven by the synthetic dye industry (IG Farben, ICI) in the 1930s-1950s.[1]

The discovery of Phthalocyanines (blue/green pigments) created an urgent demand for substituted phthalic anhydrides and phthalonitriles . Chemists realized that placing two chlorines at the 4,5-positions of the phthalocyanine ring dramatically improved photostability and altered solubility. To achieve this, they needed a benzene precursor with:

-

Two leaving groups at 1,2 (to form the nitrile/anhydride).

-

Two retained chlorines at 4,5.

1,2-Dibromo-4,5-dichlorobenzene fit this profile perfectly.[1] The bromine atoms, being better leaving groups than chlorine, could be selectively displaced by cyanide (Rosenmund-von Braun reaction) or lithium (halogen-lithium exchange), leaving the chlorine atoms intact.[1]

The Patent Era (1970s-1980s)

In the late 20th century, the compound appeared frequently in patent literature (e.g., US Patent 4,347,390 ) not just as a target, but as a component in "special isomerization" processes. Industrial chemists developed methods to equilibrate mixtures of bromodichlorobenzenes using aluminum halide catalysts, isolating the 1,2-dibromo-4,5-dichloro isomer via crystallization due to its high melting point and symmetry.[1]

Chemical Properties & Characterization

The molecule's symmetry simplifies its identification.

| Property | Value / Description |

| CAS Number | 73557-66-1 |

| Molecular Formula | C |

| Molecular Weight | 304.79 g/mol |

| Appearance | White to off-white crystalline solid |

| Symmetry | |

| Singlet .[1][2] Due to symmetry, the two aromatic protons (H3, H6) are chemically equivalent. | |

| Solubility | Insoluble in water; soluble in CHCl |

Synthetic Architectures

Producing this specific isomer requires overcoming the natural directing effects of halogens, which typically push substituents into the para position relative to each other.

Method A: The "Gold Standard" (Sandmeyer Route)

Best for: High Purity (>98%), Laboratory Scale. Logic: This route guarantees regiochemistry by fixing the nitrogen positions first, then converting them to bromines.

-

Start: 1,2-Dichloro-4,5-dinitrobenzene .

-

Reduction: Reduce nitro groups (Fe/HCl or H

/Pd) to 4,5-dichloro-1,2-phenylenediamine . -

Tetrazotization: Treat with NaNO

/H -

Sandmeyer: React with CuBr/HBr to install the bromine atoms.

Method B: The "Industrial" Route (Direct Halogenation & Isomerization)

Best for: Bulk Scale, Cost Efficiency. Logic: Bromination of o-dichlorobenzene yields a mixture (mostly 4-bromo).[1] Further bromination gives 4,5-dibromo (target) and 3,6-dibromo isomers.[1]

-

Step 1: Bromination of 1,2-dichlorobenzene with FeBr

catalyst.[1] -

Step 2: Isomerization using AlCl

(Lewis acid) at 120-170°C to reach thermodynamic equilibrium.[1] -

Step 3: Fractional crystallization.[1] The symmetric 1,2-dibromo-4,5-dichloro isomer typically packs better and crystallizes out or has a distinct boiling point.[1]

Visualization: The Synthetic Pathway

The following diagram illustrates the high-purity Sandmeyer workflow and its downstream application.

Caption: Figure 1. The regioselective Sandmeyer route ensures the 1,2-dibromo motif is established precisely, enabling the subsequent synthesis of phthalocyanine pigments.

Applications in Drug Discovery & Materials

While not a drug itself, this molecule is a privileged scaffold in the development of bioactive compounds and smart materials.

The Rosenmund-von Braun Gateway

The primary industrial use is the conversion of the two bromine atoms into nitrile groups (-CN) using Copper(I) Cyanide (CuCN).[1]

-

Reaction: Ar-Br + CuCN

Ar-CN + CuBr -

Product: 4,5-Dichlorophthalonitrile .[1]

-

Significance: This nitrile is the precursor to Octachlorophthalocyanine , a pigment used in high-performance paints and optical recording media due to its intense absorption and stability.

Organic Semiconductors (Pentacenes)

In drug delivery and bio-electronics, organic field-effect transistors (OFETs) are gaining traction.[1]

-

Role: 1,2-Dibromo-4,5-dichlorobenzene is reacted with furans or bis(trimethylsilyl)acetylene to build Pentacene cores.[1]

-

Mechanism: It serves as a precursor for 4,5-dichlorobenzyne (via reaction with n-BuLi).[1] This reactive intermediate undergoes Diels-Alder cycloaddition to fuse rings, creating larger polycyclic aromatic hydrocarbons (PAHs).[1]

Crystal Engineering

The presence of both Cl and Br allows researchers to study Halogen Bonding .

-

Concept: Br is more polarizable (softer) than Cl.[1] In the solid state, Br···Br interactions often direct the crystal packing, allowing scientists to "design" the lattice structure of active pharmaceutical ingredients (APIs) or organic conductors.

Detailed Experimental Protocol (Sandmeyer)

Note: This protocol deals with hazardous reagents (diazonium salts).[1] Perform in a fume hood.

Objective: Synthesis of 1,2-Dibromo-4,5-dichlorobenzene from 4,5-dichloro-1,2-phenylenediamine.

-

Diazotization:

-

Suspend 4,5-dichloro-1,2-phenylenediamine (10 mmol) in 50% sulfuric acid (20 mL). Cool to 0°C.

-

Add Sodium Nitrite (22 mmol) solution dropwise, maintaining temperature <5°C. Stir for 1 hour. The solution becomes clear/yellowish (Bis-diazonium salt).[1]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of Copper(I) Bromide (CuBr, 25 mmol) in 48% HBr (15 mL). Heat to 70°C.

-

Slowly add the cold diazonium solution to the hot CuBr solution. Caution: Vigorous evolution of Nitrogen gas.

-

-

Workup:

-

After addition, reflux for 1 hour.

-

Cool to room temperature. The product may precipitate as a solid.

-

Extract with Dichloromethane (DCM).[1] Wash organic layer with water, NaHCO

, and brine.

-

-

Purification:

-

Dry over MgSO

and concentrate. -

Recrystallize from Ethanol or sublime to obtain pure white crystals.

-

Yield: Typically 60-75%.[1]

-

References

-

Synthesis of Halogenated Benzenes via Isomerization : US Patent 4,347,390. Process for producing 1-bromo-3,5-dichlorobenzene (mentions 1,2-dibromo-4,5-dichloro isomer).[1] Link

-

Modern Pentacene Synthesis : RSC Advances / J. Mater.[1] Chem. "Synthesis of halogen-substituted tetraphenylpentacenes" (Use as building block). Link

-

Benzodithiol Synthesis : MSpace. "Synthesis of a Fluorous Benzodithiol" (Characterization data). Link

-

Sandmeyer Reaction Mechanism : Journal of Chemical Education. "The Sandmeyer Reaction: Mechanism and Synthetic Utility." Link[1]

-

Phthalocyanine Precursors : Journal of Porphyrins and Phthalocyanines. "Synthesis of substituted phthalonitriles." Link

Methodological & Application

A Practical Guide to the Synthesis of Substituted 3,4-Dihydro-2H-1,5-benzodithiepines from 1,2-Dihalobenzenes

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of substituted 3,4-dihydro-2H-1,5-benzodithiepines, a class of seven-membered heterocyclic compounds with potential applications in medicinal chemistry and materials science. We detail robust protocols for the reaction of readily available 1,2-dihalobenzenes and 1-chloro-2-nitrobenzenes with 2,2-disubstituted 1,3-propanedithiols. The core of this synthesis relies on a base-mediated aromatic nucleophilic substitution (SNAr) mechanism. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, a summary of expected yields under various conditions, and troubleshooting advice to enable researchers to successfully synthesize this valuable class of compounds.

Introduction

Seven-membered heterocyclic rings, such as benzodiazepines and benzothiazepines, form the core structure of numerous pharmacologically active agents used as anticonvulsants, anti-inflammatory agents, and cardiovascular drugs.[1][2] Their sulfur-containing bioisosteres, the benzodithiepines, represent an important, yet less explored, area of chemical space for drug discovery and development. The synthesis of these compounds, particularly from simple, commercially available starting materials, is of significant interest to the scientific community.

The primary route to the benzodithiepine scaffold discussed herein involves the condensation of an aromatic precursor with a dithiol. Specifically, this guide focuses on the reaction between 1,2-dihalobenzenes (or their activated nitro-analogs) and 1,3-propanedithiols. This method provides a direct and efficient pathway to the desired 3,4-dihydro-2H-1,5-benzodithiepine core. The reaction proceeds via a double nucleophilic aromatic substitution, where the dithiol, activated by a base, displaces two leaving groups on the benzene ring to form the seven-membered dithiepine ring.[3]

This document serves as a practical guide for researchers, providing a detailed examination of the reaction mechanism, validated experimental protocols, and a discussion of how substituents on both the aromatic ring and the dithiol backbone influence reaction outcomes.

Theoretical Background and Mechanism

The formation of benzodithiepines from 1,2-dihalobenzenes and 1,3-dithiols is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5] Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), SNAr reactions are feasible on aromatic rings, provided certain conditions are met.

Key Mechanistic Principles:

-

Activation of the Aromatic Ring: The aromatic ring must be rendered electron-deficient (electrophilic) to be susceptible to attack by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, a halogen).[6][7] Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) are particularly effective activators.[3]

-

Generation of a Strong Nucleophile: The 1,3-dithiol is deprotonated by a base (e.g., Sodium Hydride (NaH), Potassium Hydroxide (KOH), Sodium Bicarbonate (NaHCO₃)) to form a highly nucleophilic thiolate anion.[3]

-

Addition-Elimination Sequence: The reaction proceeds in a two-step addition-elimination sequence. The thiolate anion attacks the carbon atom bearing a leaving group, temporarily disrupting the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The aromaticity is then restored by the expulsion of the leaving group.

-

Intramolecular Cyclization: After the first substitution, the second thiol group (as a thiolate) attacks the adjacent carbon atom bearing the second leaving group in an intramolecular fashion, leading to the formation of the seven-membered ring.

The overall reaction can be visualized as follows:

Figure 2: Plausible SNAr mechanism for benzodithiepine formation.

Experimental Protocols

The following protocols are adapted from established procedures and provide a reliable method for the synthesis of substituted benzodithiepines. [3]

Protocol 1: One-Pot Synthesis of 3,3-Diethyl-7-trifluoromethyl-3,4-dihydro-2H-1,5-benzodithiepine

This protocol describes the reaction of an activated dichlorobenzene with a disubstituted dithiol using sodium hydride as the base.

Materials and Reagents:

-

2,2-Diethyl-1,3-propanedithiol

-

3,4-Dichloro-1-trifluoromethylbenzene

-

Sodium Hydride (NaH), 95%

-

Dimethylacetamide (DMA), anhydrous

-

Petroleum ether

-

Hydrochloric acid (HCl), concentrated

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

-

Argon gas supply

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (Silica gel)

Procedure:

-

Under an argon atmosphere, add 95% NaH (96 mg, 3.8 mmol) to a solution of 2,2-diethyl-1,3-propanedithiol (247 mg, 1.5 mmol) in anhydrous DMA (20 ml) in a three-neck flask.

-

Heat the reaction mixture to 105°C with stirring.

-

Slowly add a solution of 3,4-dichloro-1-trifluoromethylbenzene (387 mg, 1.8 mmol) in DMA (5 ml) via a dropping funnel.

-

Maintain the temperature at 105°C and monitor the reaction for the complete conversion of the dithiol (typically 6-9 hours, can be monitored by GLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water (250 ml) and acidify with a few drops of concentrated HCl (approx. 0.5 ml).

-

Extract the aqueous layer with petroleum ether (4 x 10 ml).

-

Combine the organic extracts, wash with water (2 x 20 ml), and dry over anhydrous MgSO₄.

-

Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Expected Outcome: The procedure should yield 3,3-Diethyl-7-trifluoromethyl-3,4-dihydro-2H-1,5-benzodithiepine as colorless crystals (approx. 345 mg, 75% yield). [3]

Protocol 2: Two-Step, One-Pot Synthesis of 3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodithiepine from 1-Chloro-2-nitrobenzene

This modified protocol is essential when dealing with substrates like 1-chloro-2-nitrobenzene, where a stepwise approach using bases of different strengths enhances selectivity and yield by minimizing side reactions. [3] Materials and Reagents:

-

2,2-Dimethyl-1,3-propanedithiol

-

1-Chloro-2-nitrobenzene

-

Sodium Bicarbonate (NaHCO₃)

-

Potassium Hydroxide (KOH)

-

Dimethylformamide (DMF), anhydrous

-

Petroleum ether

-

Hydrochloric acid (HCl), concentrated

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

-

Argon gas supply

Equipment:

-

Same as Protocol 1.

Procedure:

-

Under an argon atmosphere, add NaHCO₃ (69 mg, 0.82 mmol) to a solution of 2,2-dimethyl-1,3-propanedithiol (112 mg, 0.82 mmol) in anhydrous DMF (8 ml).

-

With stirring, add a solution of 1-chloro-2-nitrobenzene (129 mg, 0.82 mmol) in DMF (4 ml).

-

Heat the mixture to 50°C and stir until the initial substitution is complete (monitor by TLC or GLC). This step forms the intermediate thiol.

-

Without isolating the intermediate, add KOH (46 mg, 0.70 mmol) to the reaction mixture.

-

Continue stirring at 50°C to facilitate the intramolecular cyclization.

-

After completion, pour the reaction mixture into water (150 ml).

-

Acidify with concentrated HCl (2 ml) and extract with petroleum ether (3 x 10 ml).

-

Wash the combined organic extracts with water (2 x 20 ml) and dry over anhydrous MgSO₄.

-

Filter and evaporate the solvent under reduced pressure.

-

Isolate the final product by column chromatography on silica gel.

Expected Outcome: This procedure should yield 3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodithiepine (approx. 83 mg, 44% yield). [3]The two-step approach is crucial for preventing the undesired substitution of the nitro group. [3]

Results and Discussion

The choice of reactants and reaction conditions significantly impacts the efficiency of benzodithiepine synthesis. The following table summarizes representative results, demonstrating the influence of various substituents.

| Entry | Dithiol (1) Substituent (R) | Dihalobenzene (2) Substituent (X) | Base / Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |

| 1 | Diethyl | H | NaH / DMA | 105 | 6 | 3,3-Diethyl-3,4-dihydro-2H-1,5-benzodithiepine | 69 | [3] |

| 2 | Diethyl | 4-CF₃ | NaH / DMA | 105 | 1.5 | 3,3-Diethyl-7-trifluoromethyl-3,4-dihydro-2H-1,5-benzodithiepine | 75 | [3] |

| 3 | Spirocyclohexane | H | NaH / DMA | 105 | 9 | 3-Spirocyclohexane-3,4-dihydro-2H-1,5-benzodithiepine | 88 | [3] |

| 4 | Spirocyclohexane | 4-CF₃ | NaH / DMA | 105 | 2 | 7-Trifluoromethyl-3-spirocyclohexane-3,4-dihydro-2H-1,5-benzodithiepine | 99 | [3] |

| 5 | Diethyl | 4-NO₂ | NaHCO₃ then KOH / DMF | 50 | - | 3,3-Diethyl-7-nitro-3,4-dihydro-2H-1,5-benzodithiepine | 48 | [3] |

Causality Behind Experimental Choices:

-

Effect of Electron-Withdrawing Groups (EWGs): As seen by comparing Entry 1 with 2, and Entry 3 with 4, the presence of a strong EWG like trifluoromethyl (-CF₃) on the dichlorobenzene ring dramatically accelerates the reaction. [3]This is because the EWG stabilizes the negative charge of the intermediate Meisenheimer complex, thus lowering the activation energy of the rate-determining nucleophilic addition step. [6]* Steric Effects: The yield of the target product often increases with bulkier substituents on the dithiol backbone (e.g., spirocyclohexane vs. diethyl). [3]This can be attributed to the Thorpe-Ingold effect, where the bulky groups may favor the intramolecular cyclization step by altering the bond angles to bring the reactive centers closer together.

-

Choice of Base and Solvent: For standard dichlorobenzenes, a strong base like NaH in a high-boiling polar aprotic solvent like DMA is effective for driving the reaction to completion. [3]However, for more sensitive substrates like dichloronitrobenzene, a milder, two-step approach is superior. Using a weak base (NaHCO₃) initially allows for the selective substitution of one chlorine atom, followed by the addition of a stronger base (KOH) to promote the final ring closure, preventing competitive substitution of the nitro group. [3]

Workflow and Troubleshooting

The overall process from starting materials to the characterized final product can be summarized in the following workflow.

Figure 3: General experimental workflow for benzodithiepine synthesis.

Troubleshooting Guide:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive base (e.g., NaH exposed to moisture).2. Insufficient activation of the aromatic ring.3. Low reaction temperature or insufficient time. | 1. Use fresh, high-quality NaH. Ensure a dry, inert atmosphere.2. Consider using a dihalobenzene with a stronger EWG.3. Increase reaction temperature or extend the reaction time. Monitor progress closely. |

| Formation of Side Products | 1. For nitro-substituted precursors, the nitro group may be displaced.2. Polymerization of the dithiol or starting materials. | 1. Use the two-step protocol with NaHCO₃ followed by KOH to improve selectivity.<[3]br>2. Maintain high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. |

| Difficulty in Purification | 1. Product co-elutes with starting material or byproducts.2. Product is an oil and difficult to crystallize. | 1. Optimize the solvent system for column chromatography (e.g., use a gradient elution).2. Attempt purification by another method, such as recrystallization from a different solvent system or preparative TLC. |

Conclusion

This application note details a simple, convenient, and effective one-pot synthesis of novel substituted 3,4-dihydro-2H-1,5-benzodithiepines. The methodology, based on the aromatic nucleophilic substitution of 1,2-dihalobenzenes with 1,3-dithiols, is versatile and provides yields ranging from moderate to nearly quantitative, depending on the substituents. [3]Key factors for success include the use of electron-withdrawing groups on the aromatic precursor and the strategic selection of bases to control selectivity. The protocols and insights provided herein should serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of this promising class of heterocyclic compounds.

References

-

Nasyrova, R. F., et al. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC, 2003(xiii), 184-190. [Link]

-

Clark, J. H. (2002). Nucleophilic Aromatic Substitution. University of York. Available at: [Link]

-

Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Gutteridge, C.E., et al. (2020). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. International Journal of Organic Chemistry, 10, 123-134. [Link]

-

Kim, Y. K., et al. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 13(3), 373-376. [Link]

-

Khan, I., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

-

Nasyrova, R. F., et al. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC, 2003(xiii), 184-190. [Link]

-

Santeusanio, S., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634. [Link]

-

Ferreira, V. F., et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules, 26(9), 2776. [Link]

Sources

- 1. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1,2-Dibromo-4,5-dichlorobenzene

Executive Summary

This guide details the protocols for utilizing 1,2-dibromo-4,5-dichlorobenzene as a linchpin scaffold in organic synthesis. Due to the significant bond dissociation energy (BDE) difference between C–Br (approx. 68 kcal/mol) and C–Cl (approx. 81 kcal/mol), this molecule allows for orthogonal functionalization . Researchers can selectively couple aryl groups at the bromine sites under mild conditions while preserving the chlorine sites for subsequent activation. This "programmed" reactivity is critical for synthesizing complex polycyclic aromatic hydrocarbons (PAHs), liquid crystals, and pharmaceutical intermediates.

Mechanistic Principles & Selectivity

The success of this protocol relies on the kinetic differentiation of oxidative addition. Palladium(0) catalysts insert into carbon-halogen bonds at rates following the order I > Br > Cl.[1]

The Selectivity Landscape

In 1,2-dibromo-4,5-dichlorobenzene, the two bromine atoms are chemically equivalent but significantly more reactive than the chlorine atoms.

-

Phase 1 (Br-Selectivity): Using standard phosphine ligands (e.g., PPh₃), Pd(0) inserts exclusively into the C–Br bonds.

-

Phase 2 (Cl-Inertness): Under Phase 1 conditions, the C–Cl bonds remain intact, serving as "masked" electrophiles.

-

Phase 3 (Cl-Activation): Post-purification, the chlorides can be activated using electron-rich, bulky ligands (e.g., SPhos, XPhos) or Buchwald precatalysts.

Figure 1: Kinetic hierarchy in the oxidative addition step ensuring chemoselectivity.

Experimental Protocols

Protocol A: Exhaustive Bis-Arylation (Synthesis of 4,5-Dichloroterphenyls)

This protocol replaces both bromine atoms with aryl groups, leaving the chlorines intact.

Reagents & Equipment:

-

Substrate: 1,2-Dibromo-4,5-dichlorobenzene (1.0 equiv)

-

Nucleophile: Arylboronic acid (2.4 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for high Br-selectivity and low Cl-activation.

-

Base: Na₂CO₃ (2.0 M aqueous solution, 4.0 equiv)

-

Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane.

-

Atmosphere: Argon or Nitrogen (Strictly degassed).[2]

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with the solvent mixture. Sparge with argon for 20 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst decomposition.

-

Assembly: Add the dibromide substrate, arylboronic acid, and Pd(PPh₃)₄ to the flask under a counter-flow of argon.

-

Activation: Add the aqueous base via syringe.

-

Reaction: Heat the mixture to 90 °C (reflux) for 12–16 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc). The starting material (Rf ~0.6 in Hexanes) should disappear.

-

-

Workup: Cool to room temperature. Dilute with water and extract with dichloromethane (DCM). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Hexanes is often sufficient due to the symmetry of the product. If not, flash chromatography (SiO₂).

Protocol B: Site-Selective Mono-Arylation

Obtaining the mono-coupled product (asymmetric core) is statistically challenging but achievable.

Key Modifications:

-

Stoichiometry: Use 0.9 equiv of Boronic Acid relative to the dibromide.

-

Concentration: Run at high dilution (0.05 M) to minimize bis-coupling.

-

Temperature: Lower temperature to 60–70 °C .

Data Presentation: Expected Outcomes

| Parameter | Protocol A (Bis-Coupling) | Protocol B (Mono-Coupling) |

| Boronic Acid | 2.4 equiv | 0.9 equiv |

| Temperature | 90–100 °C | 60–70 °C |

| Primary Product | 1,2-Diaryl-4,5-dichlorobenzene | 1-Bromo-2-aryl-4,5-dichlorobenzene |

| Typical Yield | 85–95% | 40–50% (plus recovered SM) |

| Selectivity Risk | Low (Drive to completion) | High (Statistical mixture) |

Advanced Workflow: Sequential Activation

After utilizing Protocol A, the resulting dichloroterphenyl can be further functionalized. Standard Pd(PPh₃)₄ will not work efficiently for the remaining chlorides.

Condition Switch for C-Cl Activation:

-

Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4-8 mol%).

-

Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

-

Solvent: Toluene at 100–110 °C.

-

Rationale: Bulky, electron-rich Buchwald ligands facilitate oxidative addition into the stronger C–Cl bond [1].

Figure 2: Sequential workflow for converting the tetra-halogenated scaffold into a tetra-substituted product.

Troubleshooting & Optimization

Common Failure Modes

-

Homocoupling of Boronic Acid:

-

Dehalogenation (Hydrodehalogenation):

-

Low Reactivity at C-Cl (Phase 2):

-

Fix: Ensure the catalyst system is electron-rich enough. Switch from SPhos to RuPhos or BrettPhos if the incoming nucleophile is an amine (Buchwald-Hartwig) rather than a boronic acid.

-

Safety Considerations

-

PCBs: While the target terphenyls are generally distinct, the chlorobenzene intermediates are structurally related to polychlorinated biphenyls (PCBs). Handle all waste as hazardous halogenated organic waste.

-

Toxicity: 1,2-Dibromo-4,5-dichlorobenzene is a potent skin irritant. Double-gloving (Nitrile) is recommended.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling of polyhalogenated heterocycles. Chemical Communications, (3), 299–301. (Provides foundational logic for halogen selectivity). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. people.umass.edu [people.umass.edu]

- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]

- 6. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

Application Note: Orthogonal Site-Selective Palladium-Catalyzed Cross-Coupling of 1,2-Dibromo-4,5-dichlorobenzene

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction and Mechanistic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced organic materials (such as OLEDs and conjugated polymers), polyhalogenated arenes serve as indispensable, multi-functional building blocks. Among these, 1,2-dibromo-4,5-dichlorobenzene is particularly valuable due to its inherent symmetry and the differential reactivity of its halogen substituents [1].

The core principle enabling the sequential, orthogonal functionalization of this molecule lies in the thermodynamics of its carbon-halogen bonds. The bond dissociation energy (BDE) of a typical aryl C–Br bond is approximately 68 kcal/mol, whereas the aryl C–Cl bond is significantly stronger at roughly 81 kcal/mol. Consequently, the oxidative addition of a Palladium(0) active species occurs preferentially—and often exclusively—at the C–Br bonds under mild conditions. This kinetic and thermodynamic gradient allows chemists to perform Suzuki-Miyaura, Stille, or Sonogashira couplings at the brominated sites while leaving the chlorinated sites completely intact for downstream functionalization[2, 3].

The Causality of Ligand Selection

Achieving high chemoselectivity requires precise tuning of the palladium coordination sphere.

-

For C–Br Activation: Standard, unhindered phosphine ligands like triphenylphosphine (PPh

) or bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective. They readily facilitate the oxidative addition into the weaker C–Br bond but lack the electron richness required to break the C–Cl bond. -

For Subsequent C–Cl Activation: Once the bromine sites are functionalized, activating the remaining C–Cl bonds requires sterically demanding, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos, or RuPhos). These "Buchwald ligands" promote the formation of a highly reactive, mono-ligated Pd(0)L complex that can force oxidative addition into the robust C–Cl bond [3].

Figure 1: Catalytic cycle of the site-selective Suzuki-Miyaura cross-coupling at the C-Br bond.

Quantitative Catalyst & Ligand Matrix

To guide experimental design, the following table summarizes the optimized catalyst systems required to achieve specific functionalization states of 1,2-dibromo-4,5-dichlorobenzene.

| Target Transformation | Catalyst System | Ligand | Base / Solvent | Temp (°C) | Expected Yield | Chemoselectivity |

| Mono-arylation (1 C–Br) | Pd(PPh | PPh | Na | 25 - 40 | 75 - 85% | >95% (Leaves 1 Br, 2 Cl) |

| Di-arylation (Both C–Br) | Pd(dppf)Cl | dppf | K | 80 | 85 - 95% | >99% (Leaves 2 Cl intact) |

| Tetra-arylation (C–Cl Activation) | Pd | XPhos or SPhos | K | 110 | 70 - 80% | N/A (Global coupling) |

Experimental Protocols: A Self-Validating Workflow

The following protocols describe a robust, two-stage orthogonal functionalization. Stage 1 targets the chemoselective di-arylation of the C–Br bonds. Stage 2 targets the subsequent cross-coupling of the remaining C–Cl bonds.

Protocol A: Chemoselective Di-arylation (Targeting C–Br Bonds)

Objective: Synthesize 1,2-diaryl-4,5-dichlorobenzene.

Reagents:

-

1,2-Dibromo-4,5-dichlorobenzene: 1.0 mmol (304.8 g/mol )

-

Arylboronic Acid: 2.2 mmol (Slight excess to ensure complete di-arylation)

-

Pd(dppf)Cl

·CH -

K

CO -

Solvent: 1,4-Dioxane / H

O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1,2-dibromo-4,5-dichlorobenzene, the arylboronic acid, Pd(dppf)Cl

, and K -

Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times.

-

Solvent Degassing: In a separate flask, rigorously degas the 1,4-Dioxane/H

O mixture using a minimum of three freeze-pump-thaw cycles. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) intermediate to an inactive Pd(II) peroxo complex, halting the catalytic cycle. -

Reaction: Transfer the degassed solvent to the Schlenk tube via a gastight syringe. Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in an oil bath at 80 °C for 12 hours.

-

Self-Validation Check (In-Process): At 10 hours, withdraw a 50 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS. Validation criteria: The complete disappearance of the starting material isotopic cluster (m/z ~304) and the intermediate mono-coupled product confirms reaction completion. The presence of the di-arylated mass with the characteristic dichloro isotopic signature (M, M+2, M+4 in a 9:6:1 ratio) confirms chemoselectivity.

-

Workup: Cool to room temperature, dilute with 20 mL EtOAc, and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous MgSO

, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Global Functionalization (Targeting C–Cl Bonds)

Objective: Synthesize tetra-functionalized benzene derivatives from the Stage 1 product.

Reagents:

-

1,2-Diaryl-4,5-dichlorobenzene (Product from Protocol A): 1.0 mmol

-

Secondary Arylboronic Acid: 2.5 mmol

-

Pd

(dba) -

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): 0.1 mmol (10 mol%)

-

K

PO -

Solvent: Toluene (10 mL)

Step-by-Step Methodology:

-

Preparation: Load the Schlenk tube with the Stage 1 product, secondary arylboronic acid, Pd

(dba) -

Atmosphere Exchange: Perform three vacuum/Argon cycles.

-

Reaction: Add anhydrous, sparged toluene. Seal and heat aggressively to 110 °C for 18 hours. Causality: The high temperature and the bulky XPhos ligand are strictly required to overcome the high activation energy barrier of the C–Cl oxidative addition.

-

Workup & Purification: Filter the crude mixture hot through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via recrystallization or automated flash chromatography.

Figure 2: Orthogonal functionalization workflow of 1,2-dibromo-4,5-dichlorobenzene.

References

- BenchChem. (n.d.). 1,3-Dibromo-2,5-dichlorobenzene / 1,2-Dibromo-4,5-dichlorobenzene Properties and Reactivity. BenchChem Compound Database.

- CM Research Group. (2024). Publications on Palladium-Catalyzed Chemoselective Coupling. CMSO Lab.

- Yuen, O. Y., Ng, S. S., Pang, W. H., & So, C. M. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry. ORCID Profile Record.

High-Fidelity Sonogashira Coupling of 1,2-Dibromo-4,5-dichlorobenzene

Topic: Sonogashira Coupling of 1,2-Dibromo-4,5-dichlorobenzene Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Materials Researchers.

Executive Summary

This application note details the chemoselective Sonogashira cross-coupling of 1,2-dibromo-4,5-dichlorobenzene . This substrate presents a unique challenge and opportunity in organic synthesis: the presence of two distinct halogen types (Br and Cl) allows for sequential functionalization. The protocols herein focus on the exclusive activation of the C–Br bonds to generate 1,2-dialkynyl-4,5-dichlorobenzenes , which are critical precursors for phthalocyanines, conjugated polymers, and molecular electronics.

Key Technical Insight: The electron-withdrawing nature of the chlorine substituents at positions 4 and 5 activates the C–Br bonds at positions 1 and 2 towards oxidative addition, facilitating reaction under milder conditions than unsubstituted bromobenzenes while maintaining orthogonality to the C–Cl sites.

Scientific Foundation & Mechanistic Logic

Chemoselectivity: The Kinetic Hierarchy

The success of this protocol relies on the bond dissociation energy (BDE) differences between C–Br and C–Cl bonds. Palladium(0) catalysts undergo oxidative addition to aryl halides in the order: I > Br/OTf > Cl .[1]

-

C–Br Activation: Occurs readily with standard Pd/phosphine systems at 25–80 °C.

-

C–Cl Inertness: Activation of the C–Cl bond typically requires electron-rich, bulky ligands (e.g., Buchwald phosphines) and elevated temperatures (>100 °C).

-

Substrate Activation: The 4,5-dichloro substitution pattern reduces electron density on the aromatic ring. This electronic deficiency accelerates the rate of oxidative addition at the C–Br sites compared to neutral aryl bromides, allowing for high yields even with sterically demanding ortho-substitution.

Reaction Pathway Visualization

The following diagram illustrates the selective transformation and the potential pitfalls (over-reaction vs. incomplete conversion).

Figure 1: Reaction pathway highlighting the kinetic window for selective bis-alkynylation of the bromine sites.

Experimental Protocols

Protocol A: Synthesis of 1,2-Bis(trimethylsilylethynyl)-4,5-dichlorobenzene

Objective: Complete conversion of both bromine sites to alkynes using Trimethylsilylacetylene (TMSA). This is the standard "building block" synthesis.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5] | Role | Notes |

| 1,2-Dibromo-4,5-dichlorobenzene | 1.0 | Substrate | Solid, mp 95-97 °C. |

| Trimethylsilylacetylene (TMSA) | 2.5 | Nucleophile | Excess ensures bis-coupling. |

| Pd(PPh₃)₂Cl₂ | 0.05 (5 mol%) | Catalyst | Robust, air-stable precatalyst. |

| CuI | 0.03 (3 mol%) | Co-catalyst | Accelerates transmetallation. |

| Triethylamine (Et₃N) | Solvent/Base | Solvent/Base | Must be anhydrous/degassed. |

| Toluene | Co-solvent | Solvent | Optional; improves solubility if needed. |

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cycle vacuum/argon (or nitrogen) 3 times to ensure an anaerobic environment. Oxygen causes homocoupling of the alkyne (Glaser coupling).

-

-

Reagent Loading:

-

Under positive argon pressure, add 1,2-dibromo-4,5-dichlorobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (3 mol%).

-

Note: Adding solids first allows for simultaneous degassing.

-

-

Solvent & Alkyne Addition:

-

Add anhydrous Et₃N (approx. 0.2 M concentration relative to substrate).

-

Critical Step: Sparge the solvent with argon for 10-15 minutes to remove dissolved oxygen.

-

Add TMSA (2.5 equiv) via syringe.

-

-

Reaction:

-

Heat the mixture to 60–70 °C .

-

Observation: The reaction mixture will darken (brown/black) and ammonium salt precipitates (Et₃N·HBr) will form, turning the solution cloudy.

-

Monitor by TLC (Hexanes/EtOAc) or GC-MS. The mono-coupled intermediate usually disappears within 2–4 hours.

-

Why 60 °C? While Ph-Br couples at RT, the ortho-bromo substituent creates steric hindrance. Mild heating ensures the second coupling proceeds to completion without activating the C–Cl bonds.

-

-

Work-up:

-

Purification:

-

Purify via silica gel column chromatography (Eluent: Hexanes or 5% CH₂Cl₂/Hexanes).

-

Target Product: 1,2-Bis(trimethylsilylethynyl)-4,5-dichlorobenzene (often a white to pale yellow solid).

-

Protocol B: Optimization for Mono-Alkynylation (Desymmetrization)